N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
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Description
N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19ClN6O3 and its molecular weight is 462.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Transformations
Research into similar compounds often focuses on their synthesis and structural transformations. For example, studies on the synthesis of β-lactams and their transformation under base-catalyzed conditions explore the structural prerequisites for ring transformations, which are relevant for designing compounds with desired biological activities (Sápi et al., 1997).
Heterocyclic Compound Synthesis
The development of novel heterocycles, such as those incorporating thiadiazole moieties, for insecticidal applications illustrates the process of synthesizing complex organic molecules for specific biological targets (Fadda et al., 2017).
Antimicrobial and Antifungal Activity
Compounds with pyrazole and triazole derivatives are studied for their antimicrobial and antifungal activities, indicating the potential for such compounds to contribute to new treatments for bacterial and fungal infections (Hassan, 2013).
Anticancer and Antimicrobial Activities
The synthesis of antipyrine-based heterocycles and their evaluation for anticancer and antimicrobial activities highlight the ongoing search for new therapeutics in these critical areas of medicine (Riyadh et al., 2013).
Pharmacological Potential
The exploration of pyrazole and 1,2,4-triazole derivatives underlines the significance of chemical modification in realizing pharmacological potential, with studies often aiming to discover compounds that interact with biological targets to produce specific therapeutic effects (Fedotov et al., 2022).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves the reaction of 2-chlorobenzylamine with 2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-chlorobenzylamine", "2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine in a suitable solvent such as dichloromethane or ethanol.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to the solution.", "Step 3: Add 2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid to the reaction mixture and stir for several hours at room temperature or under reflux conditions.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide as a white solid." ] } | |
CAS RN |
1207052-98-9 |
Molecular Formula |
C23H19ClN6O3 |
Molecular Weight |
462.89 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C23H19ClN6O3/c1-33-17-8-6-15(7-9-17)19-12-20-22-27-30(23(32)28(22)10-11-29(20)26-19)14-21(31)25-13-16-4-2-3-5-18(16)24/h2-12H,13-14H2,1H3,(H,25,31) |
InChI Key |
RZDWPATVJLLHDK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=CC=C5Cl)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
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